1H-indol-4-yl trifluoromethanesulfonate
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Overview
Description
1H-indol-4-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. The trifluoromethanesulfonate group is known for its strong electron-withdrawing properties, which can significantly alter the reactivity and properties of the indole ring.
Preparation Methods
The synthesis of 1H-indol-4-yl trifluoromethanesulfonate typically involves the reaction of an indole derivative with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products .
Chemical Reactions Analysis
1H-indol-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of various indole derivatives.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds or other complex structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-indol-4-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives have been studied for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1H-indol-4-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The trifluoromethanesulfonate group can enhance the compound’s ability to interact with enzymes and receptors, leading to changes in their activity. The indole ring can also participate in hydrogen bonding and π-π interactions, which are important for its biological activity .
Comparison with Similar Compounds
1H-indol-4-yl trifluoromethanesulfonate can be compared with other indole derivatives, such as:
1H-indol-3-yl trifluoromethanesulfonate: Similar in structure but with the trifluoromethanesulfonate group at a different position, leading to different reactivity and biological activity.
1H-indol-5-yl trifluoromethanesulfonate: Another positional isomer with distinct properties.
1H-indol-2-yl trifluoromethanesulfonate: Known for its unique reactivity due to the position of the trifluoromethanesulfonate group.
These compounds highlight the importance of the position of the trifluoromethanesulfonate group in determining the reactivity and biological activity of indole derivatives.
Properties
Molecular Formula |
C9H6F3NO3S |
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Molecular Weight |
265.21 g/mol |
IUPAC Name |
1H-indol-4-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H6F3NO3S/c10-9(11,12)17(14,15)16-8-3-1-2-7-6(8)4-5-13-7/h1-5,13H |
InChI Key |
ZOYUAHDHSGGDBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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